Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI) is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine and chlorine atoms, and an amine group attached to a propyl chain. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a benzene ring, followed by the introduction of the amine group through a series of reactions. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or amination.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Br2, Cl2) and amines (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce benzenepropanone derivatives, while reduction may yield benzenepropanol derivatives.
Scientific Research Applications
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: Similar structure but lacks the chlorine atom and the propyl chain.
4-Chlorobenzylamine: Similar structure but lacks the bromine atom and the propyl chain.
Benzenepropanamine: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness
The unique combination of bromine, chlorine, and the amine group in Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C16H18BrCl2N |
---|---|
Molecular Weight |
375.1 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17BrClN.ClH/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12;/h2-8,10-11,16H,9,19H2,1H3;1H |
InChI Key |
TYAARSVFWQYHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.